2-(5-methyl-2-oxotetrahydro-3-furanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(5-methyl-2-oxotetrahydro-3-furanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.08816355 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
Compounds similar to 2-(5-methyl-2-oxotetrahydro-3-furanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer activities. For instance, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. Among them, specific derivatives exhibited high selectivity and significant apoptosis induction in cancer cell lines compared to the control, cisplatin, highlighting the potential of thiazole derivatives in cancer treatment Evren et al., 2019.
Antimicrobial and Antifungal Activities
Novel series of compounds related to the chemical structure of interest have shown considerable antibacterial and antifungal activities. For example, Kumar et al. (2012) synthesized and evaluated thiazolidinone derivatives, including 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide, for their antibacterial and antifungal properties. Certain derivatives were notably active against a variety of bacterial and fungal strains, suggesting the potential of these compounds in treating microbial infections Kumar et al., 2012.
Antifibrotic and Anticancer Action
Further research into thiazolidinone derivatives has explored their antifibrotic and anticancer activities. Kaminskyy et al. (2016) detailed the synthesis of amino(imino)thiazolidinone derivatives, finding that specific compounds exhibited significant antifibrotic activity without affecting cancer cells, presenting a dual therapeutic potential Kaminskyy et al., 2016.
Properties
IUPAC Name |
2-(5-methyl-2-oxooxolan-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-7-12(15(20)21-10)8-14(19)18-16-17-13(9-22-16)11-5-3-2-4-6-11/h2-6,9-10,12H,7-8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYAHRERFIKLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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